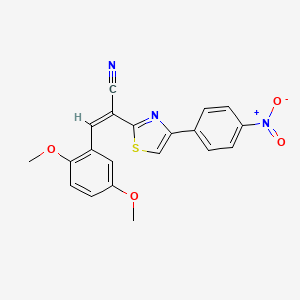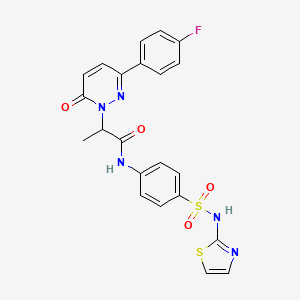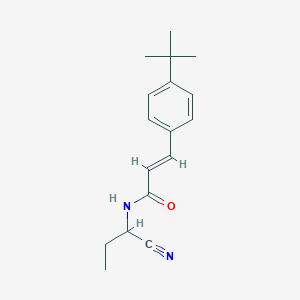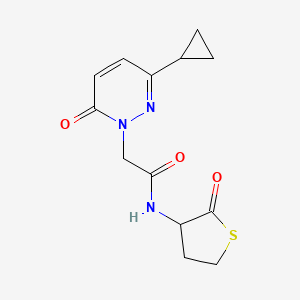
(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acrylonitrile derivatives, including compounds similar to "(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile," involves strategic organic synthesis techniques. For example, Shinkre et al. (2008) detailed the synthesis of the E isomer and provided crystal structures for both E and Z isomers of a closely related compound, showcasing the meticulous approach required to achieve these structures (Shinkre et al., 2008).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by detailed X-ray crystallography, offering insights into their geometric configurations. For instance, the crystal structure of similar compounds demonstrates significant details about their spatial arrangement, with specific emphasis on the Z and E isomers' crystallization patterns (Shinkre et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves various interactions and reactions, including Knoevenagel condensation and reactions with phosphorus ylides. Studies on related compounds show diverse pathways and products resulting from their chemical reactivity, reflecting the complexity of their chemical behavior (Abdou, Ganoub, & Shaddy, 1998).
Physical Properties Analysis
Physical properties, including thermogravimetric stability and molecular conformation, have been examined through techniques such as UV-visible spectrophotometry and cyclic voltammetry. Research on analogs has highlighted the impact of molecular structure on physical properties, underscoring the relationship between structure and functionality (Bhanvadia, Patel, Sharma, & Patel, 2016).
Chemical Properties Analysis
The chemical properties, particularly focusing on electrophilic and nucleophilic sites, are essential for understanding the reactivity patterns of acrylonitrile derivatives. Investigations into similar compounds have shed light on their electronic properties, including absorption, emission, and charge transfer processes, which are crucial for their applications in various fields (Percino, Cerón, Ceballos, Soriano-Moro, Castro, Chapela, Bonilla-Cruz, Reyes-Reyes, López-Sandoval, & Siegler, 2014).
科学的研究の応用
Crystal Structure and Synthesis
- Synthesis and Crystal Structures : The synthesis of isomers of related compounds, such as 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, has been documented, revealing details about their crystal structures (Shinkre et al., 2008).
Chemical Reactions and Derivatives
- Chemical Reduction : Studies have explored the reduction of similar compounds, like (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, leading to various derivatives, which highlights the compound's reactivity and potential for creating different chemical entities (Frolov et al., 2005).
Photonic and Optical Applications
- Photoinduced Birefringence : Research indicates that derivatives of this compound, such as pyrazoline derivatives, show promise in photonic applications due to their photoinduced birefringence properties, which are significant for optical switchers (Szukalski et al., 2015).
Molecular Interactions and Applications
- Molecular Interactions : The structure and interactions of these compounds, including their crystal packing and intermolecular forces, have implications for their application in various fields, such as materials science and pharmacology. This is evidenced in studies of similar acrylonitriles (Naveen et al., 2006).
Nonlinear Optical Properties
- Nonlinear Optical Limiting : Compounds like thiophene dyes derived from acrylonitriles have been shown to possess significant nonlinear optical properties, making them suitable for applications in optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan et al., 2018).
Fluorescent Properties
- Fluorescent Thiazoles : Similar acrylonitrile derivatives have been designed to exhibit a range of fluorescent colors, with applications in imaging and as potential chemosensors due to their photophysical properties (Eltyshev et al., 2021).
特性
IUPAC Name |
(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-17-7-8-19(27-2)14(10-17)9-15(11-21)20-22-18(12-28-20)13-3-5-16(6-4-13)23(24)25/h3-10,12H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVLCKAFJFETTR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)



![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)




![3,4,5-trimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2480599.png)

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)